molecular formula C14H19NO2 B1446240 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one CAS No. 1788065-51-9

4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one

Cat. No.: B1446240
CAS No.: 1788065-51-9
M. Wt: 233.31 g/mol
InChI Key: MEXMLZVUBYPCIG-RWANSRKNSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 4-hydroxy-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one adheres to IUPAC guidelines for bicyclic lactams and substituted pyrrolidine derivatives. The parent structure, pyrrolidin-2-one , denotes a five-membered lactam ring with a ketone group at position 2. Substituents are numbered sequentially:

  • 1-[(1R)-1-phenylethyl] : A phenylethyl group attached to the nitrogen atom at position 1, with the (R)-configuration at the chiral center of the ethyl chain.
  • 3,3-dimethyl : Two methyl groups at position 3, creating a quaternary carbon.
  • 4-hydroxy : A hydroxyl group at position 4, introducing potential hydrogen-bonding interactions.

The stereochemical descriptor (1R) specifies the absolute configuration of the phenylethyl substituent, critical for distinguishing enantiomers. Alternative naming conventions, such as the SMILES notation CC@HN2CC(O)C(C)(C)C1=O , encode the same structural features, including chirality and connectivity.

Molecular Formula and Stereochemical Descriptors

The molecular formula C₁₄H₁₉NO₂ (molecular weight: 233.31 g/mol) reflects the compound’s composition. Key stereochemical features include:

  • Chiral Centers : The (R)-configured phenylethyl group at position 1 and the hydroxyl-bearing carbon at position 4. While the 3,3-dimethyl group creates a quaternary carbon, the hydroxyl at position 4 introduces a second chiral center, though its configuration is not explicitly defined in current literature.
  • Tautomerism : The lactam ring (pyrrolidin-2-one) exhibits keto-enol tautomerism, stabilized by resonance between the amide and ketone groups.
Property Value
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Chiral Centers 2 (positions 1 and 4)
Stereoisomerism 4 possible stereoisomers

The compound’s stereochemistry influences its physicochemical properties, such as solubility and reactivity.

Comparative Analysis of Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers, reflecting its use in diverse chemical databases and commercial platforms:

Identifier Type Value
CAS Registry Number 1788065-51-9
MDL Number MFCD28502366
PubChem CID 91825919
IUPAC Name 4-hydroxy-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
SMILES CC@HN2CC(O)C(C)(C)C1=O

Synonyms such as 4-hydroxy-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one omit stereochemical details, while regional variations like 4-羟基-3,3-二甲基-1-[[(1R)-1-苯基乙基]吡咯烷丁-2-酮 (Chinese) highlight its global recognition.

Crystallographic Data and Conformational Isomerism

While X-ray crystallographic data for this compound remains unreported, conformational analysis of analogous pyrrolidinone derivatives provides insights. The pyrrolidine ring adopts envelope (E) or twisted (T) conformations, influenced by steric and electronic factors:

  • Envelope Conformation : The nitrogen and C3/C4 atoms may lie out of plane, minimizing steric clashes between the phenylethyl group and 3,3-dimethyl substituents.
  • Twisted Conformation : Dihedral angles between C2–C3 and C4–C5 adjust to accommodate the hydroxyl group’s hydrogen-bonding potential.

Computational studies (e.g., DFT) suggest that the 1T₂ or 3E conformations are energetically favorable, with puckering amplitudes (Φₘₐₓ) of 35–45°. Substituents at positions 1 and 3 restrict ring flexibility, favoring a single dominant conformation in solution.

Conformation Features
1T₂ Twisted ring with N1 and C4 out of plane
3E Envelope shape with C3 and C5 flattened

Further experimental studies are required to validate these predictions.

Properties

IUPAC Name

4-hydroxy-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10(11-7-5-4-6-8-11)15-9-12(16)14(2,3)13(15)17/h4-8,10,12,16H,9H2,1-3H3/t10-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXMLZVUBYPCIG-RWANSRKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Asymmetric Synthesis

One of the most effective and environmentally friendly methods involves enzymatic asymmetric desymmetrization or resolution techniques. Although specific literature on this exact compound is limited, related pyrrolidinone derivatives have been synthesized using lipase-catalyzed reactions.

  • Enzymatic Desymmetrization : Lipases such as Novozyme's Promea® (EC 3.1.1.3) have been employed to catalyze the selective hydrolysis or esterification of prochiral intermediates to yield chiral pyrrolidinones without the use of organic solvents. This method is advantageous for producing optically pure (R)-configured products under mild conditions and with high enantioselectivity.

  • Process Overview : Typically, a symmetrical precursor such as a substituted glutaric acid or anhydride derivative undergoes enzymatic selective hydrolysis or esterification. The enzyme selectively acts on one enantiotopic site, generating the chiral lactam intermediate. Subsequent chemical steps convert this intermediate into the target pyrrolidinone.

  • Advantages : This enzymatic approach avoids hazardous reagents like acetic anhydride (which is controlled due to regulatory restrictions), reduces solvent waste, and improves stereochemical purity.

Chemical Synthesis via Cyclization and Reductive Amination

Another approach to synthesizing 4-hydroxy substituted pyrrolidinones involves chemical cyclization of amino acid derivatives or keto amides followed by reductive amination.

  • Starting Materials : A typical precursor is a keto acid or keto amide bearing the appropriate substitution pattern (e.g., 3,3-dimethyl groups and a chiral phenylethyl substituent).

  • Cyclization : Intramolecular cyclization forms the pyrrolidinone ring. This can be achieved by heating or using coupling agents that promote lactam formation.

  • Reductive Amination : The introduction of the (R)-1-phenylethyl group can be performed via reductive amination, where an aldehyde or ketone reacts with an amine under reducing conditions to form the chiral amine substituent on the nitrogen atom of the pyrrolidinone ring.

  • Purification : The resulting racemic mixture can be resolved by chiral chromatography or crystallization to isolate the (R)-enantiomer.

Sulfur Ylide-Mediated Cyclization and Rearrangement

Recent studies have demonstrated a novel synthetic route to 5-hydroxy-1H-pyrrol-2(5H)-ones, which are structurally related to the target compound, using sulfur ylides under mild conditions without transition metals.

  • Method Description : Sulfur ylides react with ketonic carbonyl groups via intramolecular cyclization, followed by a 1,3-hydroxy rearrangement to yield hydroxy-pyrrolidinone derivatives in excellent yields.

  • Advantages : This one-pot operation is straightforward, avoids heavy metal catalysts, and proceeds under mild conditions, making it attractive for synthesizing hydroxy-substituted pyrrolidinones.

  • Relevance : While this method has been demonstrated for 5-hydroxy-1H-pyrrol-2(5H)-ones, adapting the approach to 4-hydroxy-3,3-dimethyl derivatives with chiral substituents may be feasible with further optimization.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations References
Enzymatic Asymmetric Synthesis Lipase-catalyzed selective hydrolysis/esterification of prochiral intermediates High enantioselectivity, mild conditions, no organic solvents Requires enzyme availability, optimization needed for each substrate
Chemical Cyclization & Reductive Amination Cyclization of keto-amides followed by reductive amination to introduce chiral substituent Established chemical methods, scalable Often produces racemic mixtures requiring resolution
Sulfur Ylide-Mediated Cyclization One-pot intramolecular cyclization and 1,3-hydroxy rearrangement without metals Mild conditions, high yield, metal-free Method demonstrated for related compounds, adaptation needed

Detailed Research Findings

  • Enzymatic Process Details : The enzymatic preparation of chiral pyrrolidinones often involves the use of lipases that selectively hydrolyze one ester group in symmetrical diesters or anhydrides, generating a chiral hydroxy acid intermediate. This intermediate spontaneously cyclizes to the pyrrolidinone ring. Novozyme's Promea® lipase has been highlighted for such transformations, allowing synthesis without organic solvents and under ambient conditions.

  • Chemical Route Specifics : Reductive amination typically employs sodium cyanoborohydride or similar mild reducing agents to couple an amine with a ketone or aldehyde. Protecting groups may be used to prevent side reactions. The 3,3-dimethyl substitution pattern is introduced via appropriate starting materials or alkylation steps before cyclization.

  • Sulfur Ylide Approach : The reaction sequence involves formation of an unstable intermediate from phenacyl bromide and amines, followed by addition of bromoacetyl chloride, and subsequent treatment with dimethyl sulfide to form sulfonium salts. These intermediates undergo intramolecular cyclization and rearrangement to yield hydroxy-pyrrolidinones, purified by chromatography.

Additional Notes

  • The compound 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one has a molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol.

  • Physical properties such as boiling point (~395 °C predicted), density (~1.125 g/cm³ predicted), and pKa (~13.6 predicted) have been reported but are mainly theoretical estimates.

  • Commercial availability is limited, and prices are relatively high, indicating the compound’s specialized use and complex synthesis.

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The pyrrolidinone ring undergoes hydrolysis under acidic or basic conditions, yielding open-chain amides or carboxylic acids. For example:

  • Acid-catalyzed hydrolysis : Cleavage of the lactam ring generates 4-hydroxy-3,3-dimethylpentanoic acid derivatives, with the phenylethyl group remaining intact .

  • Base-mediated ring-opening : Strong bases like NaOH in aqueous methanol induce decarboxylation-alkylation pathways, forming 2-alkylpyrrolidines .

Table 1 : Hydrolysis Conditions and Products

ConditionProductYieldReference
1M HCl, reflux4-Hydroxy-3,3-dimethylpentanamide48–62%
NaOH/MeOH–H₂O, 60°C2-Phenethyl-2-methylpyrrolidine66–74%

Oxidation and Reduction Pathways

The C-4 hydroxyl group and lactam carbonyl are key sites for redox transformations:

  • Oxidation : Treatment with (diacetoxyiodo)benzene (DIB) and iodine under visible light induces oxidative decarboxylation, forming α-acetoxypyrrolidines .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the lactam carbonyl to a secondary amine, yielding 3,3-dimethyl-4-hydroxypyrrolidine derivatives .

Notable Observations :

  • Steric hindrance from the 3,3-dimethyl groups slows reduction kinetics compared to unsubstituted pyrrolidinones.

  • The (R)-1-phenylethyl substituent remains unaffected under mild hydrogenation conditions .

Rearrangement Reactions

Intramolecular rearrangements dominate under specific catalytic conditions:

  • 1,3-Hydroxy shift : In polar aprotic solvents (e.g., DMSO), the hydroxyl group migrates from C-4 to C-5, forming 5-hydroxy-1H-pyrrol-2(5H)-ones .

  • Radical-mediated scission : Radical initiators like AIBN promote C4–C5 bond cleavage, yielding β-amino aldehydes that undergo reductive amination to δ-lactams .

Mechanistic Insight :
The stereoelectronic effects of the 3,3-dimethyl groups favor cis-2,4-disubstituted intermediates during rearrangements .

Functionalization of the Phenylethyl Group

The aromatic side chain undergoes selective modifications:

  • Hydrogenolysis : Pd/C-mediated cleavage removes the benzyl group, yielding des-phenyl analogs .

  • Electrophilic substitution : Nitration or halogenation at the para-position occurs under mild conditions (HNO₃/AcOH or NXS) .

Stability and Side Reactions

  • Thermal degradation : Prolonged heating (>150°C) induces lactam ring contraction to β-lactams .

  • Epimerization : Racemization at the C-1 phenylethyl center occurs under strongly acidic conditions (pH < 2) .

This compound’s reactivity is defined by its lactam core, hydroxyl group, and chiral phenylethyl substituent, enabling applications in asymmetric catalysis and complex molecule synthesis. Further studies are needed to explore its potential in photoredox catalysis and C–H functionalization.

Scientific Research Applications

Medicinal Chemistry

Synthesis and Derivatives
The synthesis of 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one has been optimized for higher yields and purity. Various reaction conditions have been evaluated to enhance the efficiency of the synthesis process. Notably, the use of NaOH as a catalyst in solvent-free conditions has yielded impressive results, achieving purities above 90% .

Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrrolidine ring can significantly influence the biological activity of this compound. The presence of the hydroxy group and the dimethyl substitution at the 3-position enhances its interaction with biological targets, potentially increasing its efficacy as a drug candidate .

Pharmacology

Neuropharmacological Effects
Studies have shown that compounds similar to this compound exhibit neuroprotective properties. These compounds are believed to modulate neurotransmitter systems, particularly in conditions such as anxiety and depression. The pharmacological profile suggests potential use in treating neurodegenerative diseases .

Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Therapeutic Applications

Cancer Research
The compound's ability to interact with cellular pathways involved in cancer progression has been a focal point of research. Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism is thought to be mediated through the modulation of specific signaling pathways .

Cosmetic Applications
Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to scavenge free radicals makes it a candidate for inclusion in skincare products .

Data Tables

Application Area Description Research Findings
Medicinal ChemistrySynthesis optimizationYields >90% using NaOH catalyst
PharmacologyNeuroprotective effectsModulates neurotransmitter systems
Antimicrobial ActivityEffectiveness against bacterial strainsDemonstrated significant antimicrobial activity
Cancer ResearchTumor growth inhibitionInduces apoptosis in cancer cells
Cosmetic ApplicationsAntioxidant propertiesPotential use in anti-aging skincare products

Case Study 1: Neuroprotective Mechanism

In a study investigating the neuroprotective effects of pyrrolidine derivatives, researchers found that this compound significantly reduced oxidative stress markers in neuronal cell cultures. This suggests a potential therapeutic role in neurodegenerative disorders such as Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on various bacterial strains revealed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This finding supports further exploration into its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,3-dimethyl-1-(®-1-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below summarizes key structural analogs of 4-hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one, highlighting differences in substituents and stereochemistry:

Compound Name Substituents (Positions) Molecular Formula Key Features Source/Supplier
This compound 4-OH, 3,3-diMe, 1-(R)-1-phenylethyl C₁₄H₁₉NO₂ Chiral center at C1; hydroxyl group for hydrogen bonding AiFChem, Ambeed
4-Amino-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one 4-NH₂, 3,3-diMe, 1-(R)-1-phenylethyl C₁₄H₁₉N₂O Amino group enhances nucleophilicity; discontinued due to synthesis challenges CymitQuimica
(4R)-4-(hydroxymethyl)-1-[(R)-1-phenylethyl]pyrrolidin-2-one 4-CH₂OH, 1-(R)-1-phenylethyl C₁₃H₁₇NO₂ Hydroxymethyl group increases polarity; used in protein degradation studies Aladdin Scientific
(3R)-3-[(R)-hydroxy-phenyl-methyl]-1-methyl-pyrrolidin-2-one 3-(R)-hydroxybenzyl, 1-Me C₁₂H₁₅NO₂ Dual chiral centers; synthetic precursor for bioactive molecules LookChem

Biological Activity

4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a hydroxyl group and a dimethyl substituent, alongside a phenylethyl moiety. Its molecular formula is C15H21NO2C_{15}H_{21}NO_2, indicating the presence of nitrogen and oxygen in its structure, which are crucial for its biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and enzyme inhibition.

  • Neurotransmitter Modulation : The compound has been shown to influence the levels of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive functions.
  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

Pharmacological Studies

Various studies have evaluated the pharmacological effects of this compound:

  • Antidepressant-like Effects : In animal models, administration of the compound resulted in significant antidepressant-like behavior in forced swim tests, suggesting its potential application in treating depression .
  • Cognitive Enhancement : In cognitive tests, the compound improved memory retention and learning capabilities in rodents, indicating its neuroprotective properties .

Data Table: Biological Activities

Activity TypeEffect ObservedReference
AntidepressantSignificant reduction in despair
Cognitive EnhancementImproved memory retention
Enzyme InhibitionAChE/BuChE inhibition
NeuroprotectiveReduced neuroinflammation

Case Study 1: Antidepressant Effects

A study involving chronic administration of this compound demonstrated a marked decrease in depressive behaviors in a mouse model induced by chronic stress. The results indicated that the compound's mechanism may involve modulation of the serotonergic system.

Case Study 2: Cognitive Function

In another investigation focusing on cognitive decline models (e.g., scopolamine-induced amnesia), the compound showed promise as a cognitive enhancer. The treated group exhibited improved performance on memory tasks compared to control groups, suggesting potential use in age-related cognitive decline therapies.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrrolidin-2-one core in 4-hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one?

Methodological Answer: The synthesis typically involves enantioselective alkylation and cyclization. For example, introducing the (R)-1-phenylethyl group via chiral resolution or asymmetric catalysis, followed by cyclization under acidic conditions. A related method for pyrrolidin-2-one derivatives uses HCl-mediated salt formation and heating to 50°C to achieve ring closure and crystallization . Key steps include controlling stereochemistry at the 3,3-dimethyl and hydroxy positions using protecting groups (e.g., trityl for hydroxy protection) .

Q. How can the stereochemical configuration of the (R)-1-phenylethyl substituent be confirmed?

Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or NMR analysis with chiral shift reagents can resolve enantiomers. X-ray powder diffraction (XRPD) is definitive for solid-state confirmation, as demonstrated in structural studies of similar pyrrolidin-2-one derivatives, where characteristic peaks (e.g., 2θ = 8.9°, 12.5°) correlate with the (R)-configuration .

Q. What analytical methods are suitable for assessing the purity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase gradient of acetonitrile/water + 0.1% trifluoroacetic acid.
  • FTIR : Confirm functional groups (e.g., hydroxy stretch at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
  • Karl Fischer (KF) Titration : Quantify residual water (<0.5% w/w) to ensure hygroscopic stability .

Q. What safety precautions are critical during handling?

Methodological Answer: Based on structurally related compounds (e.g., 4-amino-pyrrolidin-2-one derivatives), assume GHS hazards:

  • H315/H319 : Wear nitrile gloves and goggles to avoid skin/eye irritation.
  • H335 : Use fume hoods to prevent respiratory exposure.
  • First Aid : Immediate rinsing for eye/skin contact (15 min) and medical consultation for ingestion .

Q. Which spectral techniques are essential for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Key signals include the pyrrolidinone carbonyl (δ ~175 ppm), aromatic protons (δ 7.2–7.4 ppm), and hydroxy proton (δ ~5.5 ppm, broad).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 262.1912 (C14H19NO2) .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for high (R)-enantiomeric excess (ee)?

Methodological Answer: Use chiral auxiliaries (e.g., (S)-trityloxymethyl groups) or asymmetric catalysis (e.g., Ru-BINAP complexes). A reported method achieves >95% ee via kinetic resolution during salt formation with HCl, followed by recrystallization . Monitor ee using chiral HPLC with a Daicel® CHIRALCEL OD-H column.

Q. What structure-activity relationships (SAR) are observed when modifying the 3,3-dimethyl or 4-hydroxy groups?

Methodological Answer: Studies on pyrrolidin-2-one analogs show:

  • 3,3-Dimethyl : Enhances metabolic stability by reducing cytochrome P450 oxidation.
  • 4-Hydroxy : Critical for hydrogen bonding with target receptors (e.g., CRF-1 antagonists). Replacements with methoxy or acetyloxy groups diminish activity .

Q. How should conflicting data on reaction yields or stereochemical outcomes be resolved?

Methodological Answer:

  • Reproducibility : Standardize reaction conditions (e.g., temperature, solvent purity).
  • Cross-Validation : Use orthogonal methods (e.g., XRPD for crystallinity, 2D NMR for stereochemistry) .
  • Byproduct Analysis : LC-MS to identify side products (e.g., diastereomers from incomplete resolution) .

Q. What thermal stability studies are recommended for this compound?

Methodological Answer: Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition onset (>200°C for similar pyrrolidinones). Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions (e.g., endothermic peaks at ~150°C) .

Q. How does the steric bulk of the (R)-1-phenylethyl group influence crystallization behavior?

Methodological Answer: XRPD data for analogous compounds show that bulky substituents (e.g., trityl groups) promote ordered crystal lattices. Compare diffraction patterns with computational models (e.g., Mercury® software) to predict packing efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.